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Compound of Interest

Compound Name: 2-Cyanopyrimidine

Cat. No.: B083486 Get Quote

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data of 2-
Cyanopyrimidine (also known as 2-pyrimidinecarbonitrile), a key heterocyclic nitrile used in

pharmaceutical and materials science research. This document provides an in-depth analysis

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

complete with experimental protocols and data visualizations to support researchers, scientists,

and drug development professionals.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-
Cyanopyrimidine.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.04 Doublet (d) 5.10 H4, H6

7.86 Triplet (t) 5.10 H5

Solvent: Acetone. Reference: Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

159.5 C4, C6

146.1 C2

125.1 C5

115.8 CN

Solvent: Not specified. Reference: Turner, C. J., & Cheeseman, G. W. (1976). 13C NMR

spectra of pyrimidines. Organic Magnetic Resonance, 8(7), 357-359.

Table 3: IR Spectroscopic Data
Wavenumber (cm-1) Assignment

~3050 Aromatic C-H stretch

~2240 C≡N (Nitrile) stretch

~1570 C=N stretch

~1550 C=C aromatic ring stretch

~1400-1000
Fingerprint region (C-H in-plane bending, ring

vibrations)

~800 C-H out-of-plane bending

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR).

The assignments are based on typical vibrational modes for cyanopyridine and pyrimidine

derivatives.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

105 100 [M]+• (Molecular Ion)

78 - [M - HCN]+•
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Note: The molecular formula of 2-Cyanopyrimidine is C5H3N3, with a molecular weight of

105.10 g/mol .[2] The fragmentation pattern is predicted based on common fragmentation

pathways for pyrimidine and nitrile compounds.

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on common practices for the

analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-Cyanopyrimidine is prepared by dissolving approximately

5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d6,

chloroform-d, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be

added as an internal standard (0 ppm).

1H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a

frequency of 300 MHz or higher.

Acquisition Parameters:

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

Relaxation delay: 1-5 seconds.

Pulse width: Typically a 30° or 90° pulse.

Spectral width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

13C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer operating at a corresponding carbon

frequency (e.g., 75 MHz for a 300 MHz proton instrument).

Acquisition Parameters:
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Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon.

Number of scans: Typically several hundred to thousands of scans are required due to the

low natural abundance of 13C.

Relaxation delay: 2-10 seconds.

Spectral width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid 2-Cyanopyrimidine sample

is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to

ensure good contact between the sample and the crystal. This is a common and convenient

method for solid samples.

KBr Pellet: A few milligrams of 2-Cyanopyrimidine are finely ground with approximately

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bio-Rad FTS, Shimadzu,

PerkinElmer).

Acquisition Parameters:

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

The sample spectrum is then recorded.

Resolution: Typically 4 cm-1.

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Spectral range: Typically 4000-400 cm-1.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-Cyanopyrimidine is prepared in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Data Acquisition:

Instrument: A mass spectrometer, for example, one equipped with an Electron Ionization (EI)

source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile

molecules like 2-Cyanopyrimidine.

Acquisition Parameters:

Electron energy: Typically 70 eV for EI to induce fragmentation and generate a

reproducible spectrum.

Mass range: A suitable range to detect the molecular ion and expected fragments (e.g.,

m/z 30-200).

The sample is introduced into the ion source, often via a direct insertion probe or after

separation by gas chromatography (GC-MS).

Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Cyanopyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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